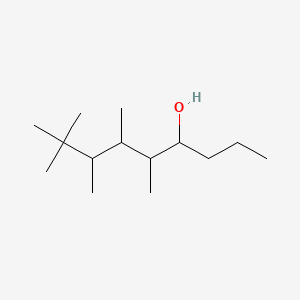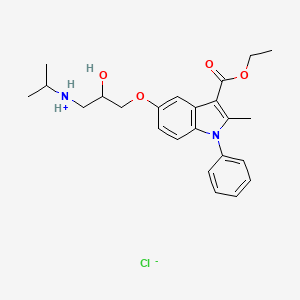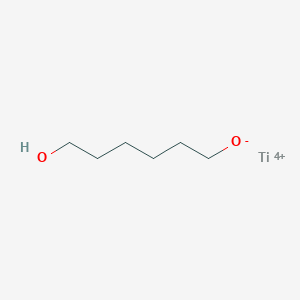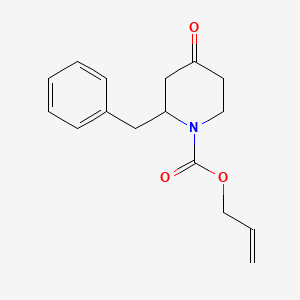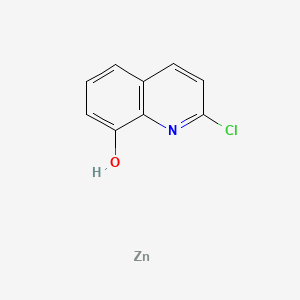
2-Chloroquinolin-8-ol;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc chloro-8-quinolinol typically involves the chlorination of 8-hydroxyquinoline. This can be achieved by reacting 8-hydroxyquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of zinc chloro-8-quinolinol involves similar chlorination processes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or column chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Zinc chloro-8-quinolinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it back to 8-hydroxyquinoline.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Quinolinone derivatives.
Reduction: 8-hydroxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Zinc chloro-8-quinolinol has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for the quantitative determination of metal ions.
Biology: It has been studied for its antimicrobial and antifungal properties.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and as a component in various chemical sensors.
Mecanismo De Acción
The primary mechanism of action of zinc chloro-8-quinolinol involves its ability to chelate metal ions. By binding to metal ions such as zinc and copper, it can disrupt metal-dependent biological processes. This chelation property is particularly useful in the treatment of diseases where metal ion dysregulation plays a role, such as Alzheimer’s disease. The compound can also inhibit the growth of microorganisms by interfering with their metal ion metabolism.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its chelating properties.
5-Chloro-8-hydroxyquinoline: A closely related compound with similar properties.
8-Mercaptoquinoline: A thiol analogue with distinct chemical properties.
Uniqueness
Zinc chloro-8-quinolinol stands out due to its enhanced antimicrobial and antifungal properties compared to its parent compound, 8-hydroxyquinoline. The presence of the chlorine atom increases its efficacy in various applications, making it a valuable compound in both scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H6ClNOZn |
|---|---|
Peso molecular |
245.0 g/mol |
Nombre IUPAC |
2-chloroquinolin-8-ol;zinc |
InChI |
InChI=1S/C9H6ClNO.Zn/c10-8-5-4-6-2-1-3-7(12)9(6)11-8;/h1-5,12H; |
Clave InChI |
GHIBVJFEWCTZQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)N=C(C=C2)Cl.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


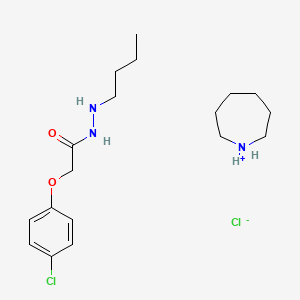
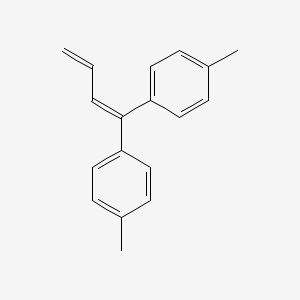
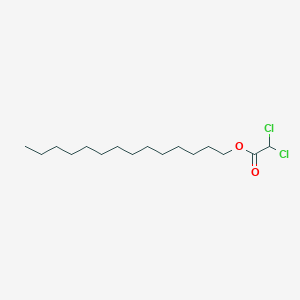
![[1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride](/img/structure/B13771748.png)

![7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771755.png)

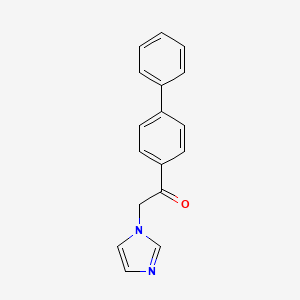
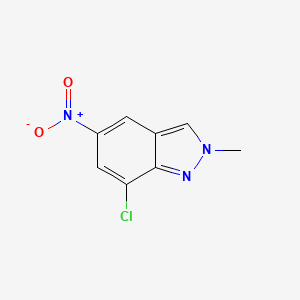
![7,18-Bis[2-(4-methoxyphenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13771780.png)
